1,2-Hydrazinedicarbonitrile
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Overview
Description
1,2-Hydrazinedicarbonitrile is an organic compound with the molecular formula C₂H₂N₄ It is a derivative of hydrazine and contains two cyano groups attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen bromide. The reaction typically occurs in an inert solvent such as acetonitrile or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,2-Hydrazinedicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other organic molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbonitrile involves its reactive cyano groups, which can participate in various chemical reactions. These reactions may target specific molecular pathways, depending on the application. For instance, in drug design, the compound might interact with enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler derivative with two amino groups.
1,1-Dicyano-2-hydrazine: Another derivative with different substitution patterns.
Cyanogen: Contains two cyano groups but lacks the hydrazine moiety.
Uniqueness
1,2-Hydrazinedicarbonitrile is unique due to its combination of hydrazine and cyano functionalities, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
928-58-5 |
---|---|
Molecular Formula |
C2H2N4 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
(cyanoamino)cyanamide |
InChI |
InChI=1S/C2H2N4/c3-1-5-6-2-4/h5-6H |
InChI Key |
QVNJUFBAXGKRJY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NNC#N |
Origin of Product |
United States |
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